molecular formula C17H35ClN4O8 B8123699 N-(Azido-peg3)-nh-peg3-acid hydrochloride salt

N-(Azido-peg3)-nh-peg3-acid hydrochloride salt

Cat. No.: B8123699
M. Wt: 458.9 g/mol
InChI Key: NQSXHRJUXIVQKR-UHFFFAOYSA-N
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Description

N-(Azido-peg3)-nh-peg3-acid hydrochloride salt is a complex organic compound with a molecular formula of C9H17N3O5. It is known for its unique structure, which includes multiple ethoxy groups and an azido group. This compound is often used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-peg3)-nh-peg3-acid hydrochloride salt typically involves multiple steps. One common method includes the reaction of 2-(2-(2-azidoethoxy)ethoxy)ethanol with 3-chloropropanoic acid under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(Azido-peg3)-nh-peg3-acid hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro compounds, amines, and substituted ethoxy derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Azido-peg3)-nh-peg3-acid hydrochloride salt involves its reactivity with various functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes it useful in bioconjugation and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Azidoethoxy)ethoxy)ethanol: Similar structure but lacks the propanoic acid moiety.

    Azido-PEG3-acid: Similar structure but with different chain lengths and functional groups.

    Azido-dPEG 4-acid: Similar structure but with different ethoxy chain lengths.

Uniqueness

N-(Azido-peg3)-nh-peg3-acid hydrochloride salt is unique due to its combination of multiple ethoxy groups and an azido group, which provides it with distinct reactivity and versatility in various applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O8.ClH/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23;/h19H,1-16H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSXHRJUXIVQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35ClN4O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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